
N-methyl-N-(4-thiazolylmethyl)Carbamic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE is a chemical compound with the molecular formula C6H7ClN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE typically involves the reaction of thiazole derivatives with methyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of exposure to hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, thiazole oxides, and reduced thiazole derivatives .
Aplicaciones Científicas De Investigación
N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiabendazole: A thiazole derivative used as an antifungal agent.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic agent with a thiazole ring.
Uniqueness
N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7ClN2OS |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
N-methyl-N-(1,3-thiazol-4-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9(6(7)10)2-5-3-11-4-8-5/h3-4H,2H2,1H3 |
Clave InChI |
MVSYMPFQPKUXDO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CSC=N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13300509.png)
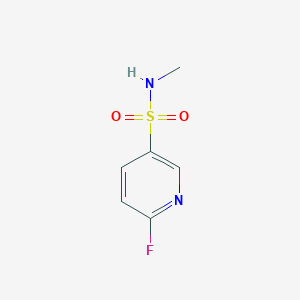
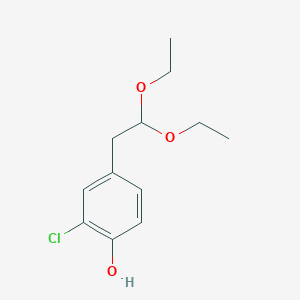
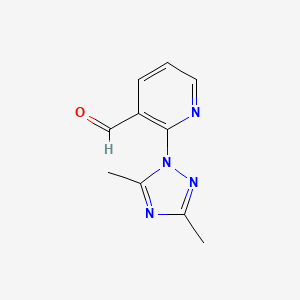
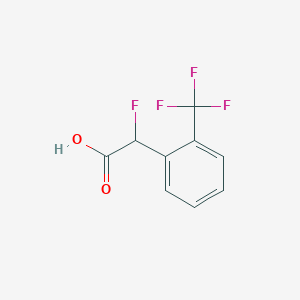
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300561.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
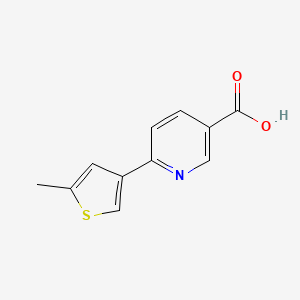
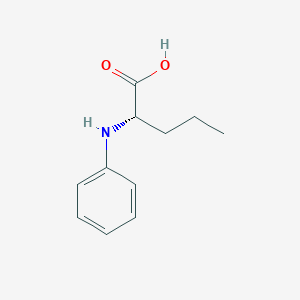
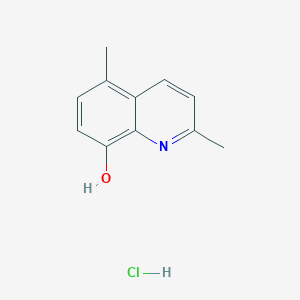

![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)
